molecular formula C12H14N4O B3302272 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole CAS No. 915924-54-8

5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B3302272
CAS No.: 915924-54-8
M. Wt: 230.27 g/mol
InChI Key: WJABBJUGFLNJQT-UHFFFAOYSA-N
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Description

5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring fused with piperidine and pyridine moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine-3-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-3-yl)-1,2,4-oxadiazole: Lacks the pyridine moiety, which may affect its biological activity.

    3-(Pyridin-3-yl)-1,2,4-oxadiazole: Lacks the piperidine moiety, which may influence its chemical reactivity and biological properties.

    5-(Piperidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with a different position of the pyridine ring, potentially altering its interactions with molecular targets.

Uniqueness

5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is unique due to the presence of both piperidine and pyridine moieties, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

5-piperidin-3-yl-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1,3,5,7,10,14H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJABBJUGFLNJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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